molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B121625
CAS No.: 2973-80-0
M. Wt: 201.02 g/mol
InChI Key: SCRQAWQJSSKCFN-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

2-Bromo-5-hydroxybenzaldehyde is a biochemical reagent that is used in the synthesis of various pharmaceutical agents . It is primarily used as a reactant in the preparation of drugs such as Bcl-XL, PDE4 inhibitors, inhibitors of prostate cancer cell growth, and anti-inflammatory agents .

Mode of Action

It is known that the compound interacts with its targets to inhibit their function, leading to the desired therapeutic effects . For instance, when used in the synthesis of PDE4 inhibitors, it helps to block the activity of phosphodiesterase 4, an enzyme involved in inflammatory responses .

Biochemical Pathways

This compound affects various biochemical pathways through its role as a reactant in the synthesis of different drugs . For example, in the case of PDE4 inhibitors, it impacts the cyclic AMP pathway, leading to reduced inflammation .

Pharmacokinetics

Given its use in drug synthesis, it is likely that these properties are significantly altered in the final therapeutic compounds .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific drugs it helps to synthesize . For instance, when used in the synthesis of PDE4 inhibitors, the resulting compound can reduce inflammation by inhibiting the activity of phosphodiesterase 4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility in different solvents can impact its reactivity and effectiveness in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxybenzaldehyde can be synthesized from 2-bromo-5-methoxybenzaldehyde. The process involves the demethylation of 2-bromo-5-methoxybenzaldehyde using boron tribromide in dichloromethane. The reaction is carried out at 0°C and then warmed to 25°C, followed by stirring for 3 hours. The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-Bromo-5-hydroxybenzoic acid.

    Reduction: 2-Bromo-5-hydroxybenzyl alcohol.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 3-Bromo-4-hydroxybenzaldehyde
  • 4-Bromo-2-hydroxybenzaldehyde
  • 5-Bromosalicylaldehyde

Comparison: 2-Bromo-5-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which allows for diverse chemical reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQAWQJSSKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049265
Record name 2-Bromo-5-hydroxy-benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-80-0, 1761-61-1
Record name 2-Bromo-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 5-bromo-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution 3-hydroxybenzaldehyde (Aldrich, 101.39 g, 805 mmol) in chloroform (1000 mL), was added bromine (45 mL, 845 mmol) in chloroform (200 mL) drop wise over a period of 2 h at room temperature. The reaction mixture was stirred at room temperature overnight and filtered to collect crude 2-bromo-5-hydroxy benzaldehyde (32 g) as a dark brown solid. The filtrate was concentrated to 200 mL, filtered through a pad of Celite and silica gel (40 g) and washed with ether (1000 mL). The filtrate was concentrated in vacuo to give a second crop of the crude desired aldehyde (60 g) as a dark brown solid. The above solids were combined and dissolved in glacial acetic acid (360 mL) by heating. Water (840 mL) was added and the solution was filtered hot. The solution was allowed to attain room temperature and kept in a refrigerator overnight. The crystals obtained were collected by filtration and washed with water, dried overnight in vacuo to furnish (60 g, 37%) of the desired product as a purplish brown crystalline solid, mp: 135° C.
Quantity
101.39 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

To the solution of 2-bromo-5-methoxy-benzaldehyde (10 g, 46.5 mmol) at −78° C. is added BBr3 (25 g, 93.75 mmol) and allowed to warm to room temperature. After 2 h, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over MgSO4, concentrated and purified by column chromatography to afford 3.6 g of 2-bromo-5-hydroxy-benzaldehyde. To the solution of 2-bromo-5-hydroxy-benzaldehyde (1.45 g, 7.2 mmol in benzene (30 ml) and THF (6 ml) is added 1,3-propanediol (2.74 g, 36 mmol) and TsOH (37 mg, 0.22 mmol). The mixture is refluxed for 24. After cooling down, the solvent is evaporated. The residue is loaded on silica and purified by column chromatography to afford the titled compound (2.3 g) as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Reaction Scheme 9 shows the synthetic route to prepare aminomethyldihydrocinnamate headpiece. 3-Hydroxybenzaldehyde (29) is reacted with bromine to give 2-bromo-5-hydroxybenzaldehyde (30), which is then coupled to t-butylacrylate to give the compound (31). Compound (31) is treated with NH2OH to give oxime (32), which undergoes hydrogenation to give aminomethyldihydrocinnamate (33). Various functional groups (Z2) can be introduced at the aminomethyl portion of compound (33) to afford compound (34).
Name
aminomethyldihydrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 3-hydroxybenzaldehyde (1 kg, 8.2 mol) in CH2Cl2 (10 L) was added a solution of bromine (1.3 kg, 8.2 mol) in CH2Cl2 (620 mL) over 1 h. After stirring for about 22 h, the solids were isolated by filtration, washed with CH2Cl2 (4 L), and dried under vacuum to afford of 2-bromo-5-hydroxybenzaldehyde as a tan solid (1.05 kg, 63%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
1.3 kg
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxybenzaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: What is the structural information for 2-Bromo-5-hydroxybenzaldehyde?

A1: this compound is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 205.02 g/mol. [, ] Its structure comprises a benzene ring with a bromine atom at position 2, a hydroxyl group at position 5, and an aldehyde group at position 1. [, ]

Q2: How does the structure of this compound influence its crystal packing?

A2: The crystal structure of this compound is characterized by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, leading to the formation of zigzag chains. [] The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted. [] Interestingly, a new polymorph of this compound has been reported, featuring a different hydrogen-bonding pattern. []

Q3: Can you elaborate on the use of this compound in preparing long-lifetime delayed fluorescent materials?

A3: Researchers have employed this compound as a key component in synthesizing long-lifetime delayed fluorescent copolymers. [] By copolymerizing a derivative of this compound (containing electron-withdrawing groups) with a naphthalimide derivative fluorescent monomer (containing electron-donating groups), they achieved long-range charge transfer, leading to charge-separated states. [] These states, upon exciton recombination, exhibit long-lifetime delayed fluorescence, demonstrating potential in various applications like bioimaging and anti-counterfeiting. []

Q4: Are there any alternative synthetic routes to obtain specific monohalogenated derivatives of 3-hydroxybenzaldehyde, like this compound?

A4: While direct bromination of 3-hydroxybenzaldehyde under acidic conditions was initially thought to yield 4-bromo-3-hydroxybenzaldehyde, further research confirmed the product to be this compound. [] This highlights the importance of careful structural characterization in synthetic organic chemistry. Identifying alternative synthetic routes to specific monohalogenated derivatives, ensuring regioselectivity, remains a subject of ongoing research in the field.

Q5: Beyond its use in fluorescent materials, what other applications does this compound have in synthetic chemistry?

A5: this compound serves as a valuable synthon in organic synthesis. [] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki coupling, enabling the construction of more complex molecules like substituted biphenyls. [] This versatility makes it a sought-after building block in medicinal chemistry and materials science.

Q6: Has this compound been used in any biological studies?

A6: While not extensively explored for its biological activity, this compound has been investigated in a structural biology context. [] It has been crystallized with a mutant form of the protein T4 lysozyme (L99A/M102H), providing insights into the protein's binding pocket. [] This suggests its potential use as a probe or ligand in future biomolecular studies.

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